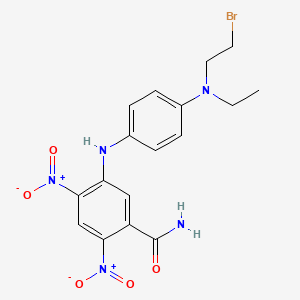
Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a benzamide core substituted with a 2-bromoethyl group, an ethylamino group, and two nitro groups at specific positions on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- typically involves multiple steps. One common method includes the following steps:
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions.
Bromination: The nitrated compound is then subjected to bromination using bromine or a bromine source to introduce the bromoethyl group.
Amination: The brominated compound undergoes nucleophilic substitution with an ethylamine to form the ethylamino group.
Amidation: Finally, the compound is reacted with benzoyl chloride in the presence of a base to form the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ethylamino group can form hydrogen bonds with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzamide: The parent compound without the additional substituents.
2-Bromoethylbenzamide: Similar structure but without the nitro groups.
2,4-Dinitrobenzamide: Similar structure but without the bromoethyl and ethylamino groups.
Uniqueness: Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- is unique due to the combination of substituents on the benzamide core This combination imparts specific chemical and biological properties that are not observed in the simpler analogs
Properties
CAS No. |
32869-02-6 |
|---|---|
Molecular Formula |
C17H18BrN5O5 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
5-[4-[2-bromoethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H18BrN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24) |
InChI Key |
BBXHORAXORVJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCBr)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















